4-Methoxy-N-methyl-2-nitrobenzenamine
Overview
Description
4-Methoxy-N-methyl-2-nitrobenzenamine is an organic compound with the molecular formula C8H10N2O3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a methylated amine group (-NHCH3).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine typically involves the nitration of 4-methoxy-N-methylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction mixture is carefully monitored, and the product is purified through recrystallization or distillation techniques to achieve the desired purity levels.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 4-methoxy-N-methyl-1,2-benzenediamine. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Methoxy-N-methyl-1,2-benzenediamine.
Substitution: Depending on the nucleophile used, products can vary, such as 4-methoxy-N-methyl-2-aminobenzenamine.
Scientific Research Applications
4-Methoxy-N-methyl-2-nitrobenzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in biochemical studies to understand the interactions of nitroaromatic compounds with biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-methyl-2-nitrobenzenamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity, while the methylated amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- 4-Methoxy-N-methyl-2-nitroaniline
- 4-Methoxy-2-nitrobenzenamine
- 4-Methoxy-2-nitroaniline
Comparison: 4-Methoxy-N-methyl-2-nitrobenzenamine is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, along with a methylated amine group. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the methoxy group can enhance the compound’s electron-donating ability, while the nitro group can act as an electron-withdrawing group, influencing the compound’s overall reactivity and stability.
Properties
IUPAC Name |
4-methoxy-N-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLKWYWZKYPLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393589 | |
Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-79-0 | |
Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3360-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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